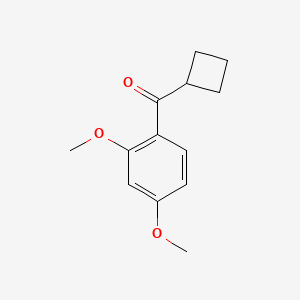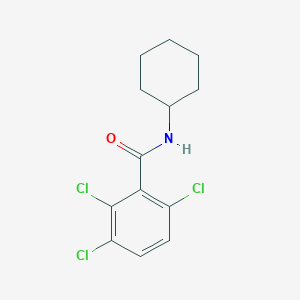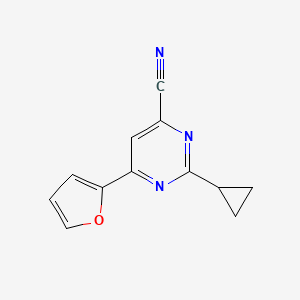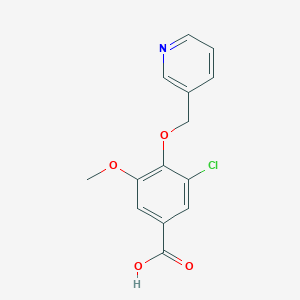
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C14H12ClNO4 It is a derivative of benzoic acid, featuring a chloro, methoxy, and pyridinylmethoxy substituent on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Chlorination: Introduction of the chloro group at the desired position using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: Introduction of the methoxy group using methanol and an acid catalyst.
Pyridinylmethoxylation: Coupling of the pyridinylmethoxy group using a suitable pyridine derivative and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Hydroxy-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid.
Reduction: 3-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid.
Substitution: 3-Substituted-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid derivatives.
科学的研究の応用
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research and could vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
3-Chloro-4-methoxybenzoic acid: Lacks the pyridinylmethoxy group.
5-Methoxy-4-(pyridin-3-ylmethoxy)benzoic acid: Lacks the chloro group.
3-Chloro-5-methoxybenzoic acid: Lacks the pyridinylmethoxy group.
Uniqueness
3-Chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid is unique due to the combination of its substituents, which can confer distinct chemical and biological properties
特性
分子式 |
C14H12ClNO4 |
|---|---|
分子量 |
293.70 g/mol |
IUPAC名 |
3-chloro-5-methoxy-4-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H12ClNO4/c1-19-12-6-10(14(17)18)5-11(15)13(12)20-8-9-3-2-4-16-7-9/h2-7H,8H2,1H3,(H,17,18) |
InChIキー |
UJACRARDLFJJLH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Cl)OCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


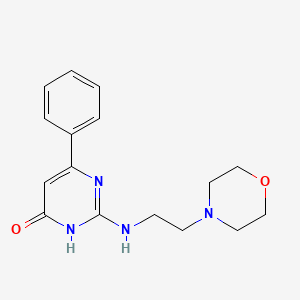
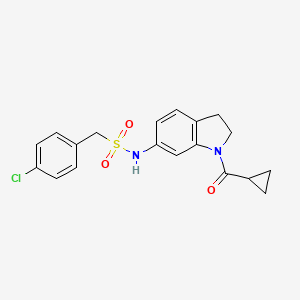
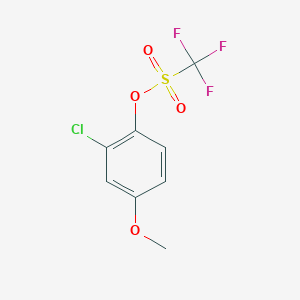
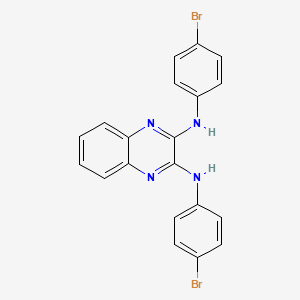
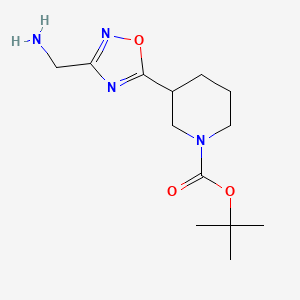
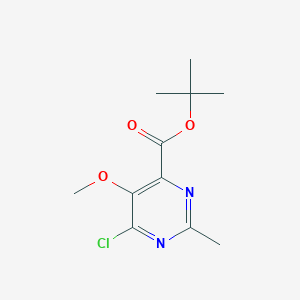
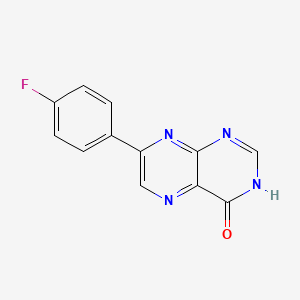
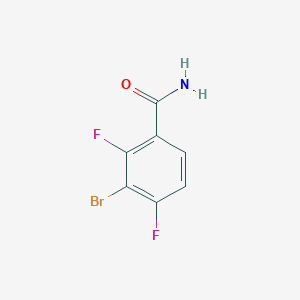
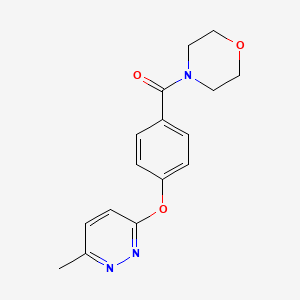
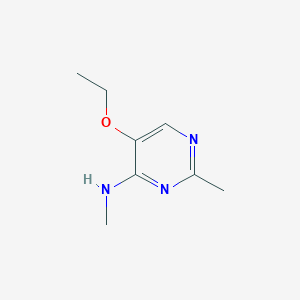
![N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide](/img/structure/B14870997.png)
